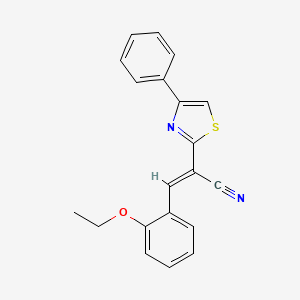

![molecular formula C24H19ClN2O2 B5501477 2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)

2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolinones are a class of compounds that have been extensively studied due to their wide range of biological activities, such as antimicrobial, analgesic, and antioxidant properties. The specific compound "2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone" is a derivative within this class, and research into its synthesis, structure, and properties contributes to our understanding of its potential applications in various fields excluding direct drug use.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid with various substrates under controlled conditions. For instance, the synthesis of new 4(3H)-quinazolinone derivatives has been achieved through reactions involving chloroformates, leading to N- and S-alkylated derivatives depending on the substrates and conditions used (Nawrocka, 2009).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be elucidated using techniques like single-crystal X-ray diffraction analysis. For example, a new quinazolinone compound was characterized, providing insights into its network structure formed by hydrogen bonds and electrostatic interactions (Yong, 2005).

Chemical Reactions and Properties

Quinazolinones can undergo various chemical reactions, leading to a wide range of derivatives with potential biological activity. Regioselective synthesis techniques have been developed to produce N(3)- and O-acylmethyl derivatives, highlighting the versatility of quinazolinone chemistry (Burbulienė et al., 2008).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as fluorescence and solid-state behavior, can be influenced by their molecular structure. For instance, polymorph-dependent solid-state fluorescence has been observed in certain quinazolinones, demonstrating their potential in material science applications (Anthony, 2012).

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity and interaction with other molecules, are critical for their biological activity. Studies have shown that quinazolinones possess significant antimicrobial and antioxidant activities, which are attributed to their specific chemical structures (Nawrocka & Wójcicka, 2012), (Mravljak et al., 2021).

Scientific Research Applications

Optoelectronic Material Development

Quinazolines, including derivatives like 2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone, have been extensively studied for their potential in optoelectronic applications. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as highly valuable for creating novel optoelectronic materials. These compounds have shown promise in the development of luminescent materials, photoelectric conversion elements, and image sensors due to their electroluminescent properties. Specifically, derivatives with π-extended conjugated systems exhibit significant importance in fabricating organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The ability of arylvinylsubstituted quinazolines to act as potential structures for nonlinear optical materials and colorimetric pH sensors further underscores their versatility in scientific research applications (Lipunova et al., 2018).

Medicinal Chemistry and Anticancer Properties

Quinazoline derivatives are noted for their broad spectrum of biological activities, including anticancer properties. The stability of the quinazoline nucleus has led researchers to introduce various bioactive moieties to this nucleus, creating new potential medicinal agents. In the context of colorectal cancer, quinazoline compounds have been synthesized with amino groups or substituted amino groups on the benzene and/or pyrimidine rings, resulting in novel analogues with anticancer properties. These derivatives have shown the ability to inhibit the growth of cancer cells by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins, highlighting their therapeutic potential in cancer treatment (Moorthy et al., 2023).

Corrosion Inhibition

Quinoline derivatives, related to quinazolines, have been recognized for their anticorrosive properties. These compounds effectively adsorb on metallic surfaces and form highly stable chelating complexes through coordination bonding. Their effectiveness against metallic corrosion is attributed to high electron density and the presence of polar substituents, which can significantly enhance the protection of metals in various industrial applications. This property underlines the importance of quinazoline and its derivatives in the development of new materials and coatings designed to prevent corrosion, thereby extending the lifespan of metal structures and components (Verma et al., 2020).

properties

IUPAC Name |

2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-ethoxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O2/c1-2-29-19-14-12-18(13-15-19)27-23(16-11-17-7-3-5-9-21(17)25)26-22-10-6-4-8-20(22)24(27)28/h3-16H,2H2,1H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJWZDHEKBIBNV-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

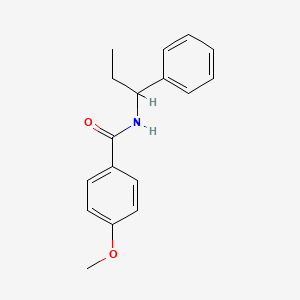

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

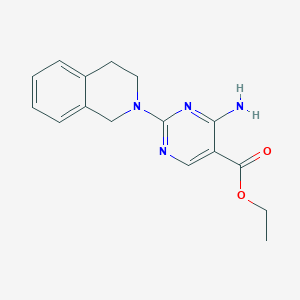

![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)

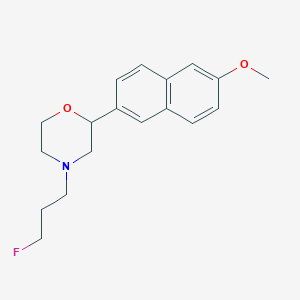

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)

![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)

![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

![4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)

![4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)